molecular formula C5H7N3S B13713208 3-(Methylthio)pyrazin-2-amine

3-(Methylthio)pyrazin-2-amine

Cat. No.: B13713208
M. Wt: 141.20 g/mol
InChI Key: CELQRIQXLPRVDP-UHFFFAOYSA-N
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Description

3-(Methylthio)pyrazin-2-amine is an organic compound with the molecular formula C5H7N3S It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(Methylthio)pyrazin-2-amine involves the reaction of 3-chloropyrazin-2-amine with sodium methanethiolate in a solvent mixture of dimethylformamide (DMF) and ethanol. The reaction typically proceeds under reflux conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(Methylthio)pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.

    Substitution: The amino group can participate in nucleophilic substitution reactions, particularly in the presence of electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Oxidation of the methylthio group can yield 3-(Methylsulfinyl)pyrazin-2-amine or 3-(Methylsulfonyl)pyrazin-2-amine.

    Substitution: Substitution reactions can produce various N-substituted derivatives of this compound.

Scientific Research Applications

3-(Methylthio)pyrazin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.

    Materials Science: The compound’s unique electronic properties make it useful in the development of organic electronic materials.

    Biological Studies: It is used in the study of enzyme inhibitors and other biologically relevant interactions.

Mechanism of Action

The mechanism of action of 3-(Methylthio)pyrazin-2-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

    Pyrazin-2-amine: Lacks the methylthio group, making it less hydrophobic and potentially altering its biological activity.

    3-(Methylsulfinyl)pyrazin-2-amine: An oxidized form of 3-(Methylthio)pyrazin-2-amine with different electronic properties.

    3-(Methylsulfonyl)pyrazin-2-amine: Another oxidized derivative with distinct chemical and physical properties.

Uniqueness

This compound is unique due to the presence of the methylthio group, which imparts specific electronic and steric characteristics. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound in various research fields .

Biological Activity

3-(Methylthio)pyrazin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, synthesizing findings from various studies, and presenting relevant data in tables for clarity.

This compound is characterized by its pyrazine ring structure with a methylthio group at the 3-position and an amine group at the 2-position. This structural configuration is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been explored in several contexts, including antimicrobial, antiviral, and anticancer properties. Below is a summary of key findings:

Antimicrobial Activity

Research indicates that pyrazine derivatives exhibit notable antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL

These values suggest that while this compound has moderate antimicrobial activity, further optimization may be necessary to enhance efficacy.

Antiviral Activity

The compound has also been investigated for antiviral properties, particularly against RNA viruses. Pyrazine derivatives have shown promise as broad-spectrum viral polymerase inhibitors. For example, analogs of pyrazinamide have been effective against various RNA viruses, suggesting that similar mechanisms may be applicable to this compound.

Anticancer Activity

In vitro studies have demonstrated that certain pyrazine derivatives can induce apoptosis in cancer cell lines. The presence of the methylthio group may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)10

These results indicate a potential for developing this compound as an anticancer agent, although further studies are required to elucidate its mechanism of action and selectivity.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on a series of pyrazine derivatives, including this compound, demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of substituent groups in enhancing antimicrobial efficacy.
  • Antiviral Mechanism Investigation : Research on related compounds indicated that they act by inhibiting viral polymerases, which are crucial for viral replication. This suggests that this compound may share similar pathways, warranting further investigation into its antiviral potential.

Properties

Molecular Formula

C5H7N3S

Molecular Weight

141.20 g/mol

IUPAC Name

3-methylsulfanylpyrazin-2-amine

InChI

InChI=1S/C5H7N3S/c1-9-5-4(6)7-2-3-8-5/h2-3H,1H3,(H2,6,7)

InChI Key

CELQRIQXLPRVDP-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CN=C1N

Origin of Product

United States

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